molecular formula C9H8FN B1272346 1-Fluoro-3-(2-isocyanoethyl)benzene CAS No. 730964-63-3

1-Fluoro-3-(2-isocyanoethyl)benzene

Cat. No.: B1272346
CAS No.: 730964-63-3
M. Wt: 149.16 g/mol
InChI Key: RHCVUJNHSKYURR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Fluoro-3-(2-isocyanoethyl)benzene involves several steps:

These steps require specific conditions and the support of advanced organic synthesis technology. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

1-Fluoro-3-(2-isocyanoethyl)benzene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanide group to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-3-(2-isocyanoethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Fluoro-3-(2-isocyanoethyl)benzene exerts its effects involves its interaction with specific molecular targets. The isocyanide group can participate in various chemical reactions, influencing biological pathways and molecular interactions. Detailed studies on its mechanism of action are ongoing, focusing on its potential therapeutic applications and interactions with cellular components .

Comparison with Similar Compounds

1-Fluoro-3-(2-isocyanoethyl)benzene can be compared with other similar compounds such as:

The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and specific reactivity patterns, making it distinct from its analogs .

Properties

IUPAC Name

1-fluoro-3-(2-isocyanoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCVUJNHSKYURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374631
Record name 3-Fluorophenethylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730964-63-3
Record name 3-Fluorophenethylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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